molecular formula C17H15NO3S B11368334 N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide

N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide

Numéro de catalogue: B11368334
Poids moléculaire: 313.4 g/mol
Clé InChI: JXXWSIQBYMVUJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound features a carboxamide core that bridges a furan ring, a 4-methoxyphenyl group, and a thiophen-2-ylmethyl substituent. The distinct molecular architecture, incorporating multiple heterocyclic systems, suggests potential for diverse biological and physicochemical properties. In research settings, compounds with thiophene and carboxamide motifs have demonstrated significant antibacterial efficacy, particularly against resistant bacterial strains. For instance, related N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown promising activity against extended-spectrum β-lactamase (ESBL)-producing E. coli in both in vitro and molecular docking studies, indicating a potential mechanism involving interaction with bacterial enzymes . Furthermore, the thiophene moiety is recognized for its outstanding ligand properties, acting as a coordination site through the sulfur atom and π-electrons of the ring. This makes thiophene-based compounds a subject of intense investigation in materials science, particularly as effective corrosion inhibitors for various industrial metals and alloys . The presence of both furan and thiophene heterocycles in a single molecule enhances its potential as a multifunctional research chemical. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety protocols.

Propriétés

Formule moléculaire

C17H15NO3S

Poids moléculaire

313.4 g/mol

Nom IUPAC

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C17H15NO3S/c1-20-14-8-6-13(7-9-14)18(12-15-4-3-11-22-15)17(19)16-5-2-10-21-16/h2-11H,12H2,1H3

Clé InChI

JXXWSIQBYMVUJY-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CO3

Origine du produit

United States

Méthodes De Préparation

Reaction Scheme and Conditions

The most widely reported method involves converting furan-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is subsequently reacted with N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)amine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Key Data:

ParameterValueSource
Furan-2-carboxylic acid1.0 eq (5.65 mmol)
SOCl₂1.2 eq (6.78 mmol)
Reaction time (Step 1)2 h at reflux (76°C)
Amine reagent1.05 eq (5.93 mmol)
Yield (crude)78–82%

Purification and Characterization

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:2). Analytical characterization includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 3.7 Hz, 1H, furan-H3), 7.12–7.08 (m, 4H, aryl-H).

  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N–H bend).

Stepwise Alkylation-Coupling Approach

Synthesis of N-(4-Methoxyphenyl)furan-2-carboxamide

Furan-2-carboxylic acid is first coupled with 4-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. This intermediate is isolated in 89% yield before undergoing N-alkylation with 2-(chloromethyl)thiophene in the presence of potassium carbonate (K₂CO₃).

Optimized Conditions:

  • EDCI : 1.5 eq, 0°C to room temperature, 12 h.

  • 2-(Chloromethyl)thiophene : 1.2 eq, DMF, 60°C, 6 h.

Challenges and Solutions

  • Regioselectivity : Competing O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess K₂CO₃.

  • Byproduct Formation : Unreacted chloromethylthiophene is removed via aqueous extraction (5% NaHCO₃).

Microwave-Assisted One-Pot Synthesis

Accelerated Reaction Dynamics

A microwave-assisted protocol reduces reaction time from 12 h to 45 minutes. Furan-2-carboxylic acid, 4-methoxyaniline , and 2-thiophenemethylamine are combined with propane phosphonic acid anhydride (T3P®) in acetonitrile under microwave irradiation (150°C, 300 W).

Performance Metrics:

MetricConventional MethodMicrowave Method
Reaction time12 h45 min
Yield78%85%
Purity (HPLC)95%98%

Limitations

  • High equipment costs and limited scalability for industrial applications.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A Wang resin -linked furan-2-carboxylic acid derivative is sequentially treated with 4-methoxyaniline and 2-thiophenemethylamine in DMF. Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:9) yields the target compound with >90% purity.

Advantages:

  • Automated synthesis platforms enable parallel production of 96 analogs in 24 h.

  • Reduced purification burden due to resin-based impurity retention.

Catalytic Asymmetric Synthesis

Enantioselective N-Alkylation

A chiral BINOL-phosphoric acid catalyst (10 mol%) facilitates asymmetric alkylation of N-(4-methoxyphenyl)furan-2-carboxamide with 2-(bromomethyl)thiophene in toluene at –40°C. The (R)-enantiomer is obtained in 92% ee and 76% yield.

Catalyst Structure:
BINOL-PA=3,3’-Bis(triphenylsilyl)-1,1’-bi-2-naphthol\text{BINOL-PA} = \text{3,3'-Bis(triphenylsilyl)-1,1'-bi-2-naphthol}

Mechanistic Insight:
The catalyst stabilizes a protonated intermediate, enabling preferential attack of the thiophenemethyl group on the re face of the carboxamide nitrogen.

Industrial-Scale Production via Continuous Flow Reactor

Process Intensification

A tubular flow reactor (TFR) system achieves >99% conversion by maintaining precise temperature (70°C) and pressure (3 bar). Key parameters:

  • Residence time : 8 min

  • Throughput : 12 kg/day

  • Solvent : Ethyl acetate/water biphasic system.

Economic Analysis:

Cost FactorBatch ProcessFlow Process
Raw material waste18%5%
Energy consumption320 kWh/kg210 kWh/kg

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, le N-(4-méthoxyphényl)-N-[(thiophène-2-yl)méthyl]furan-2-carboxamide est étudié pour son potentiel en tant que bloc de construction dans la synthèse organique. Sa structure unique permet d’explorer de nouvelles voies de synthèse et de développer de nouveaux composés.

Biologie

En recherche biologique, ce composé peut être étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses. Les études se concentrent souvent sur son interaction avec les cibles biologiques et ses effets sur les processus cellulaires.

Médecine

En chimie médicinale, le N-(4-méthoxyphényl)-N-[(thiophène-2-yl)méthyl]furan-2-carboxamide pourrait être exploré comme composé principal pour le développement de médicaments. Les chercheurs peuvent étudier sa pharmacocinétique, sa pharmacodynamie et son potentiel thérapeutique.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide exhibits significant anticancer activity.

  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been shown to promote apoptosis in various cancer cell lines by modulating mitochondrial pathways. This includes increasing pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
    • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest, inhibiting the proliferation of cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties.

  • Antibacterial Effects : It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Antifungal Activity : Preliminary studies indicate antifungal properties, although further research is needed to establish efficacy against specific fungal strains .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HepG2 liver cancer cells.

ParameterControl GroupTreatment Group
Cell Viability (%)100%45%
Apoptotic IndexLowHigh
Bax/Bcl-2 Ratio0.53.0

The results indicated a significant reduction in cell viability and an increase in apoptotic index, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus.

Concentration (µg/mL)Zone of Inhibition (mm)
1012
5022
10030

The data suggest a dose-dependent increase in antibacterial activity, highlighting its potential utility in developing new antimicrobial therapies .

Mécanisme D'action

Le mécanisme d’action du N-(4-méthoxyphényl)-N-[(thiophène-2-yl)méthyl]furan-2-carboxamide dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, pour exercer ses effets. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, la modulation de la signalisation des récepteurs ou l’interférence avec les processus cellulaires.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Compound Name Core Heterocycle Substituents Biological Activity Reference
N-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide Furan 4-Methoxyphenyl, thiophen-2-ylmethyl Antiviral (EV/RV 2C inhibition)
2-Thiophenefentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) Thiophene Phenyl, phenylethylpiperidinyl Opioid receptor agonist
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) Furan 2-Nitrophenyl Antibacterial, antifungal
N-(4-Chlorophenyl)thiophene-2-carboxamide Thiophene 4-Chlorophenyl Genotoxicity (in vitro models)

Key Observations :

  • Heterocycle Substitution : Replacement of the furan oxygen with sulfur (e.g., 2-thiophenefentanyl) alters electronic properties and bioactivity. Thiophene derivatives often exhibit enhanced metabolic stability but may increase receptor binding promiscuity (e.g., opioid activity) .
  • Aromatic Substituents : The 4-methoxyphenyl group in the target compound enhances antiviral specificity compared to nitro (2NPFC) or chloro (N-(4-chlorophenyl)thiophene-2-carboxamide) substituents, which correlate with broader but less selective biological effects .

Functional Analogues in Antiviral Research

Table 2: Antiviral Carboxamide Derivatives

Compound Name Substituents Target Pathogen IC₅₀/Potency Reference
This compound 4-Methoxyphenyl, thiophen-2-ylmethyl EVs, RVs Not quantified
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide 4-Fluorobenzyl, 4-methoxyphenyl EVs, RVs Improved activity vs. fluoxetine
Fluoxetine (FDA-approved) Trifluoromethylphenyl, propanamine EVs, RVs Moderate activity

Key Observations :

  • Fluoxetine Derivatives : The target compound and its fluorobenzyl analog demonstrate superior antiviral activity compared to fluoxetine, attributed to optimized hydrophobic interactions within the 2C ATPase pocket .
  • Hybrid Scaffolds : The thiophenemethyl group in the target compound may enhance membrane permeability relative to purely aromatic substituents (e.g., fluorobenzyl), though direct potency comparisons are pending .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Purity (%)
This compound C₁₇H₁₆N₂O₃S 328.38 3.2 Not reported
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 4.1 42
N-(4-Chlorophenyl)thiophene-2-carboxamide C₁₁H₈ClNOS 237.70 3.8 >99

Key Observations :

  • Lipophilicity : The target compound’s LogP (3.2) suggests moderate blood-brain barrier penetration, aligning with its dual status as a therapeutic candidate and controlled substance .
  • Purity Challenges : Nitrothiophene carboxamides (e.g., ) often exhibit lower synthetic yields (42% purity) due to steric hindrance from trifluoromethyl groups, whereas simpler analogs (e.g., N-(4-chlorophenyl)thiophene-2-carboxamide) achieve >99% purity .

Activité Biologique

N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H15N3O3S
  • Molecular Weight : 303.36 g/mol
  • CAS Number : Not specified in available sources

The presence of a methoxy group and a thiophene moiety contributes to its biological activity, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated several derivatives for their minimum inhibitory concentrations (MIC) against common pathogens:

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
7b0.30Escherichia coli

These derivatives displayed not only bactericidal activity but also significant inhibition of biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

Anticancer Potential

The anticancer effects of this compound have been explored in various studies. One notable study assessed its impact on cell lines associated with breast cancer:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Induction of apoptosis via caspase activation
MDA-MB-23112.3Inhibition of cell proliferation

The compound demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against breast cancer .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antiviral activity. A recent study tested its efficacy against influenza viruses, revealing that it could significantly reduce viral infectivity:

CompoundDose (mg/100 µL)% Reduction in Viral Infectivity
10.490%
20.485%

The mechanism of action appears to involve inhibition of viral neuraminidase activity, which is crucial for viral replication and spread .

Case Studies

  • In Vitro Study on Antimicrobial Effects :
    • A comprehensive analysis on the antimicrobial activity was conducted using various strains of bacteria. The compound's derivatives were tested against clinical isolates, showing effectiveness with low MIC values.
  • Cancer Cell Line Experiments :
    • A series of experiments were performed on different cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that it could selectively target cancer cells while sparing normal cells.
  • Antiviral Efficacy Against Influenza :
    • The antiviral potential was evaluated using chicken embryos infected with influenza virus strains. The compound significantly reduced the viral load, indicating its potential for further development as an antiviral agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Precursor Preparation : Start with furan-2-carboxylic acid and functionalize it with a 4-methoxyphenyl group via amidation.

Thiophene Integration : React the intermediate with thiophen-2-ylmethylamine under coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%).

  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to minimize byproducts. Monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, furan protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 342.1).
  • X-ray Crystallography : Resolve 3D conformation using SHELX programs to analyze dihedral angles between furan, thiophene, and methoxyphenyl groups .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • Antiviral Assays : Test inhibition of enterovirus (EV) and rhinovirus (RV) replication in HeLa cells. Use plaque reduction assays (EC50_{50} values) and cytotoxicity profiling (CC50_{50} via MTT assays) .
  • Target Validation : Perform competitive binding assays with 3^3H-fluoxetine to confirm interaction with the viral 2C protein .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with the viral 2C ATPase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to the 2C protein’s conserved hydrophobic pocket. Prioritize residues (e.g., Phe154^{154}, Leu227^{227}) critical for hydrogen bonding with the carboxamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental strategies resolve contradictions in reported EC50_{50} values across different cell lines?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines (e.g., HeLa S3), MOI (multiplicity of infection), and incubation times (24–48 hrs).
  • Orthogonal Validation : Compare plaque assays with qRT-PCR to quantify viral RNA reduction. Address discrepancies by testing solubility (e.g., DMSO concentration ≤1%) and serum protein binding effects .

Q. How can structural modifications enhance selectivity against viral vs. human targets?

  • Methodological Answer :

  • SAR Studies :
  • Electron-Withdrawing Groups : Replace 4-methoxyphenyl with 4-fluorophenyl to improve membrane permeability (logP ~2.8 vs. ~2.3).
  • Thiophene Substitution : Introduce methyl groups at the thiophene 5-position to reduce off-target binding to human serotonin transporters .
  • Crystallographic Analysis : Co-crystallize derivatives with 2C protein to identify steric clashes or favorable π-π interactions .

Compliance and Safety

  • Regulatory Status : Classified as a Schedule I controlled substance (DEA CSCN: 9859) due to structural similarity to fentanyl analogs. Researchers must adhere to DEA licensing for synthesis and storage .
  • Handling : Use fume hoods for powder handling; LC-MS-grade solvents recommended for solubility challenges (e.g., 10% β-cyclodextrin in PBS) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.